molecular formula C8H10F3NO B13026089 N-({bicyclo[1.1.1]pentan-1-yl}methyl)-2,2,2-trifluoroacetamide

N-({bicyclo[1.1.1]pentan-1-yl}methyl)-2,2,2-trifluoroacetamide

Cat. No.: B13026089
M. Wt: 193.17 g/mol
InChI Key: GWYDFDMINNAUJO-UHFFFAOYSA-N
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Description

N-({bicyclo[111]pentan-1-yl}methyl)-2,2,2-trifluoroacetamide is a compound that features a bicyclo[111]pentane (BCP) core, which is a highly strained carbocycle

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-({bicyclo[1.1.1]pentan-1-yl}methyl)-2,2,2-trifluoroacetamide typically involves the construction of the bicyclo[1.1.1]pentane core followed by functionalization. One common method for synthesizing the BCP core is through carbene insertion into the central bond of bicyclo[1.1.0]butane or via radical or nucleophilic addition across a [1.1.1]propellane . These methods are practical and scalable, allowing for the installation of various substituents at the bridgehead positions.

Industrial Production Methods

Industrial production of BCP derivatives, including this compound, often involves continuous flow processes to generate [1.1.1]propellane on demand, which can then be derivatized into various BCP species . This approach provides an efficient and scalable method for producing these compounds in large quantities.

Chemical Reactions Analysis

Types of Reactions

N-({bicyclo[1.1.1]pentan-1-yl}methyl)-2,2,2-trifluoroacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce oxygen-containing functional groups.

    Reduction: Reduction reactions can be used to modify the functional groups attached to the BCP core.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced with other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.

Mechanism of Action

The mechanism of action of N-({bicyclo[1.1.1]pentan-1-yl}methyl)-2,2,2-trifluoroacetamide involves its interaction with molecular targets and pathways. The compound’s unique structure allows it to fit into specific binding sites, mimicking the effects of other functional groups. This bioisosteric replacement can enhance the compound’s pharmacokinetic properties, such as solubility and metabolic stability .

Comparison with Similar Compounds

Similar Compounds

    Bicyclo[1.1.1]pentane derivatives: These compounds share the same core structure and exhibit similar properties.

    Cubanes: Another class of highly strained carbocycles with unique structural properties.

    Higher bicycloalkanes: Compounds with larger ring systems that also exhibit interesting chemical properties.

Uniqueness

N-({bicyclo[1.1.1]pentan-1-yl}methyl)-2,2,2-trifluoroacetamide is unique due to its trifluoroacetamide functional group, which imparts distinct chemical and physical properties. This compound’s ability to serve as a bioisostere for various functional groups makes it particularly valuable in medicinal chemistry and drug discovery .

Properties

Molecular Formula

C8H10F3NO

Molecular Weight

193.17 g/mol

IUPAC Name

N-(1-bicyclo[1.1.1]pentanylmethyl)-2,2,2-trifluoroacetamide

InChI

InChI=1S/C8H10F3NO/c9-8(10,11)6(13)12-4-7-1-5(2-7)3-7/h5H,1-4H2,(H,12,13)

InChI Key

GWYDFDMINNAUJO-UHFFFAOYSA-N

Canonical SMILES

C1C2CC1(C2)CNC(=O)C(F)(F)F

Origin of Product

United States

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